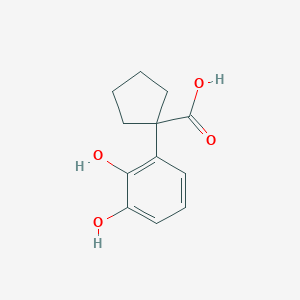
4-(Azetidin-3-yl)-3-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-3-bromopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the third position and an azetidine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-3-bromopyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromopyridine and azetidine.
Nucleophilic Substitution: The azetidine ring is introduced to the pyridine ring through a nucleophilic substitution reaction. This is often facilitated by a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-3-bromopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and nucleophiles (amines, thiols) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Reduced forms of the pyridine or azetidine rings.
Scientific Research Applications
4-(Azetidin-3-yl)-3-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of drugs targeting neurological disorders and cancers.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-3-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The bromine atom provides additional reactivity, enabling the compound to form covalent bonds with target proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)pyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-4-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine ring instead of an azetidine ring, affecting its biological activity and chemical reactivity.
4-(Azetidin-3-yl)-2-bromopyridine: Bromine atom is at the second position, leading to different reactivity and interaction with biological targets.
Uniqueness
4-(Azetidin-3-yl)-3-bromopyridine is unique due to the combination of the azetidine ring and the bromine atom on the pyridine ring. This structural arrangement provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2 |
InChI Key |
BKHXBSBIFMUHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
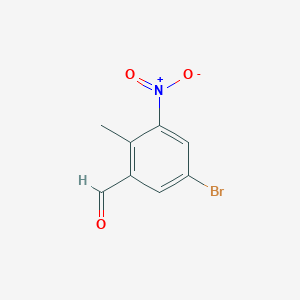
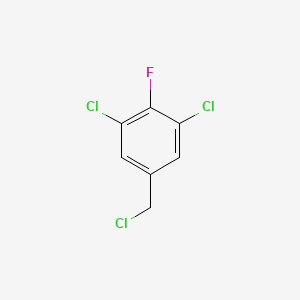
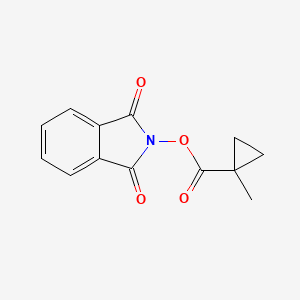
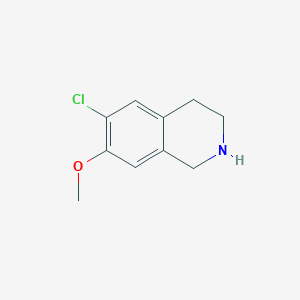
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
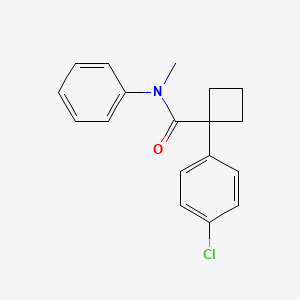
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
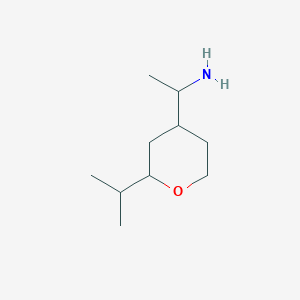
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
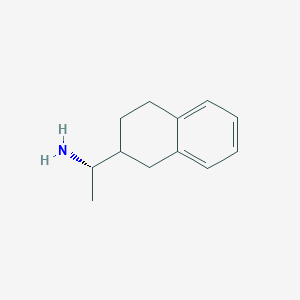

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
